N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
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Overview
Description
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound with a molecular formula of C17H15IN2O2
Preparation Methods
The synthesis of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves a multi-step process. One common method includes the reaction of an appropriate benzaldehyde derivative with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with an iodobenzoyl chloride derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Chemical Reactions Analysis
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This can lead to cell death in microbial organisms or cancer cells. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to its specific structure and the presence of both allyloxy and iodo functional groups. Similar compounds include:
N-benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Known for its antimicrobial properties.
N’-benzylidene-2-hydroxymethylbenzohydrazide: Used in the synthesis of various heterocyclic compounds.
N’-substituted benzylidene benzohydrazides: Investigated for their inhibitory activity toward enzymes.
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
769142-70-3 |
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Molecular Formula |
C19H18IN3O3 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-iodo-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H18IN3O3/c1-2-11-26-17-10-6-3-7-14(17)12-22-23-18(24)13-21-19(25)15-8-4-5-9-16(15)20/h2-10,12H,1,11,13H2,(H,21,25)(H,23,24)/b22-12+ |
InChI Key |
IIGHDGRPAFMFJS-WSDLNYQXSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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